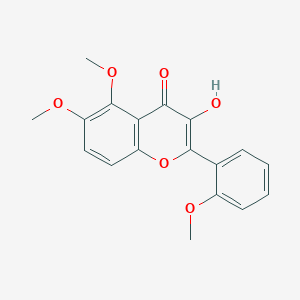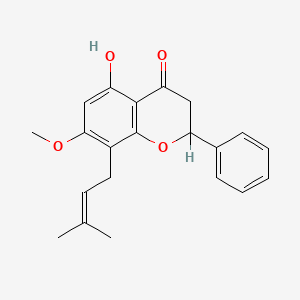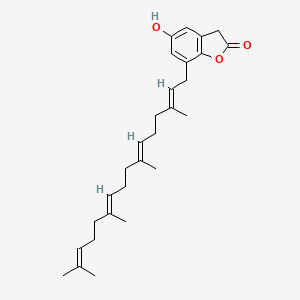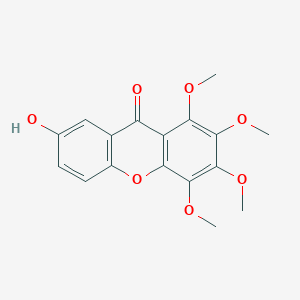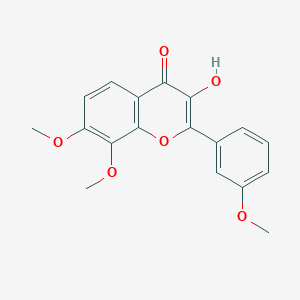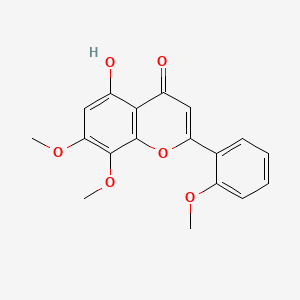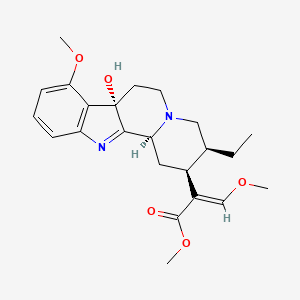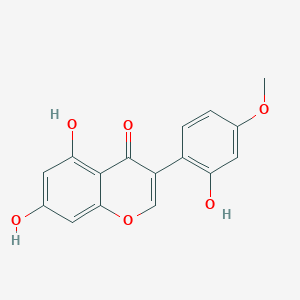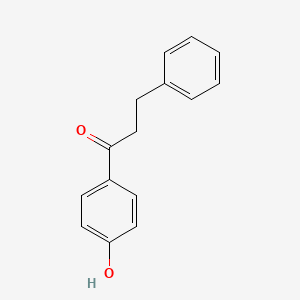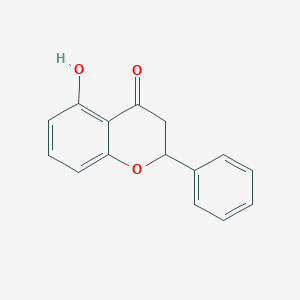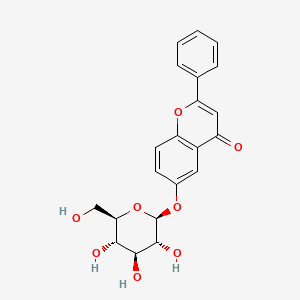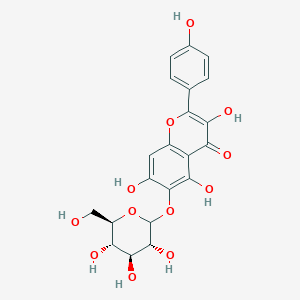
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound is characterized by the attachment of a glucose molecule to the kaempferol structure, enhancing its solubility and bioavailability. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves the glycosylation of kaempferol. One efficient method is the biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose as a glycosyl donor and kaempferol as the acceptor . The reaction conditions are optimized to achieve high yields, with the highest production reaching 16.6 g/L for kaempferol 8-C-glucoside .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using engineered microbial strains. The use of macroporous resins for adsorption and desorption of the product is a common practice to enhance the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure to its corresponding dihydroflavonoid.
Substitution: Glycosylation is a common substitution reaction where a glucose molecule is attached to the kaempferol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: UDP-glucose is used as a glycosyl donor in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Glycosylation: Various glycosides, including this compound.
Applications De Recherche Scientifique
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a marker compound to assess the quality of plant extracts.
Biology: Studied for its antioxidant properties and its role in reducing oxidative stress in cells.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and anti-aging effects.
Mécanisme D'action
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has better solubility and bioavailability.
Kaempferol 3-O-glucoside (Astragalin): While both are glycosides of kaempferol, this compound is unique due to its specific glycosylation pattern.
Comparaison Avec Des Composés Similaires
- Quercetin 3-O-glucoside (Isoquercitrin)
- Kaempferol 3-O-glucoside (Astragalin)
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-arabinoside
Propriétés
Numéro CAS |
28225-10-7 |
|---|---|
Formule moléculaire |
C21H20O11 |
Poids moléculaire |
448.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


